![molecular formula C7H12N8S2 B3746833 5,5'-[methylenebis(thio)]bis(1-ethyl-1H-tetrazole)](/img/structure/B3746833.png)
5,5'-[methylenebis(thio)]bis(1-ethyl-1H-tetrazole)
Description
“5,5’-[methylenebis(thio)]bis(1-ethyl-1H-tetrazole)” is a complex organic compound. It is a type of bis-tetrazole compound . Bis-tetrazole compounds are nitrogen-rich energetic materials that have been widely popularized in energetic materials, especially in gun propellant application areas .
Synthesis Analysis
The synthesis of bis-tetrazole compounds involves a series of complex reactions . The thermal decomposition process of bis-tetrazole compounds has been systematically studied through a series of analyses . The results revealed that the pyrolysis process of bis-tetrazole compounds was a complex reaction, including three main mass loss stages .Molecular Structure Analysis
The molecular structure of “5,5’-[methylenebis(thio)]bis(1-ethyl-1H-tetrazole)” is complex. It contains a total of 37 atoms, including 12 Hydrogen atoms, 15 Carbon atoms, 8 Nitrogen atoms, and 2 Sulfur atoms .Chemical Reactions Analysis
The thermal decomposition process of bis-tetrazole compounds is complex and includes three main mass loss stages . After the removal of crystal water in the molecule, the thermal decomposition mechanism was investigated by condensed-phase thermolysis . The results revealed that the pyrolysis process was most likely to begin with a ring-opening reaction of the tetrazole ring .Physical And Chemical Properties Analysis
Bis-tetrazole compounds have various outstanding features, such as a high nitrogen content, insensitivity, and high thermal stability . They have excellent thermal stabilities and very high nitrogen content .Future Directions
properties
IUPAC Name |
1-ethyl-5-[(1-ethyltetrazol-5-yl)sulfanylmethylsulfanyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N8S2/c1-3-14-6(8-10-12-14)16-5-17-7-9-11-13-15(7)4-2/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMONDGFSMPJATR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)SCSC2=NN=NN2CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(methanediyldisulfanediyl)bis(1-ethyl-1H-tetrazole) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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